molecular formula C14H11FO3 B6378144 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol CAS No. 1111120-43-4

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol

Cat. No.: B6378144
CAS No.: 1111120-43-4
M. Wt: 246.23 g/mol
InChI Key: ALVVITAAHIECLR-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound that features a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves the use of 2-fluoro-3-methoxyphenylboronic acid as a starting material. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(2-Fluoro-3-methoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The formyl group can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a formyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-11(14(13)15)9-5-6-12(17)10(7-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVITAAHIECLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685167
Record name 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-43-4
Record name 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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